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methane;vanadium

Cat. No.: B13402066
M. Wt: 647.3 g/mol
InChI Key: XDHQVLFOPDEBRU-UHFFFAOYSA-N
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Description

Global Importance of Methane (B114726) in Energy and Chemical Feedstocks

Methane is a vital global resource for both energy generation and as a starting material for a wide array of chemicals. chemistryviews.orgpcc.eu As the main constituent of natural gas, it is widely used for electricity generation, heating, and as a transportation fuel in the form of compressed natural gas (CNG) and liquefied natural gas (LNG). pcc.eu Its high energy content per carbon atom makes it an efficient fuel source. oup.com

Beyond its role in energy, methane is a fundamental building block in the chemical industry. chemistryviews.org It serves as the primary source for the production of hydrogen through steam reforming, a process that also generates syngas (a mixture of carbon monoxide and hydrogen). chemistryviews.orgmdpi.com Syngas, in turn, is a versatile intermediate for manufacturing essential chemicals like methanol (B129727) and ammonia. chemistryviews.org Methanol itself is a key platform chemical used to produce a variety of products, including plastics and fuels. wikipedia.orgmdpi.com The growing availability of methane from sources like biomethane further enhances its importance as a renewable feedstock. oup.com

Challenges in Methane C-H Bond Functionalization

The primary obstacle in converting methane to more valuable chemicals lies in the remarkable stability of its C-H bonds. chinesechemsoc.orgrsc.org Methane is a non-polar molecule with a high bond dissociation energy, making it relatively unreactive. wikipedia.org Activating this inert bond typically requires harsh reaction conditions, such as high temperatures and pressures, which are energy-intensive and can lead to undesirable side reactions and catalyst deactivation. chinesechemsoc.orgmdpi.com

Overview of Vanadium's Catalytic Prominence in C1 Chemistry

Vanadium has garnered considerable attention as a catalyst in C1 chemistry, which focuses on the conversion of single-carbon molecules like methane. Vanadium-based catalysts have shown promise in various methane conversion reactions, including oxidative coupling, direct oxidation to methanol and formaldehyde (B43269), and methane dry reforming. mdpi.comresearchgate.netunits.it

Vanadium oxides, particularly when supported on materials like silica (B1680970), have been demonstrated to catalyze the partial oxidation of methane to valuable oxygenates. mdpi.comresearchgate.netacs.org For instance, silica-supported vanadium pentoxide (V2O5) catalysts can selectively produce methanol and formaldehyde from methane. researchgate.net The catalytic activity is often attributed to the nature of the vanadium species on the support and their ability to facilitate the cleavage of the C-H bond. mdpi.com Furthermore, vanadium has been investigated as a promoter in other catalytic systems, enhancing the activity and selectivity for methane conversion processes. oup.commdpi.com The versatility of vanadium's oxidation states and its ability to form various catalytically active species contribute to its prominence in this field. osti.govresearchgate.net

Scope and Research Trajectories in Methane-Vanadium Chemistry

Current research in methane-vanadium chemistry is focused on several key areas aimed at overcoming the challenges of methane activation and improving the efficiency and selectivity of conversion processes. A major trajectory is the development of highly active and stable catalysts that can operate under milder conditions. chinesechemsoc.org This includes the design of single-site vanadium catalysts on various supports and the exploration of vanadium-containing metal-organic frameworks (MOFs). acs.orgnih.govacs.org

Photocatalysis represents another promising frontier. chinesechemsoc.orgsciopen.com Vanadium-based photocatalysts are being investigated for their ability to use light energy to drive methane conversion at ambient temperatures, potentially offering a more sustainable and energy-efficient approach. acs.orgacs.org Researchers are also delving into the fundamental mechanisms of methane activation on vanadium centers through both experimental and computational studies. researchgate.netpku.edu.cnrsc.org Understanding the intricate details of the catalytic cycle is crucial for the rational design of next-generation catalysts with improved performance. For example, studies have explored the interaction of methane with vanadium cluster cations and the role of different vanadium species in the catalytic process. researchgate.netrsc.org

Recent advancements have also explored the use of vanadium-based catalysts in electrochemical systems for methane oxidation. rsc.org These systems aim to enhance conversion rates and selectivity by controlling the reaction potential. rsc.org The development of bimetallic catalysts incorporating vanadium is another active area of research, seeking to leverage synergistic effects between different metals to improve catalytic performance in reactions like the oxidative coupling of methane. mdpi.com

Interactive Data Tables

Table 1: Performance of Vanadium-Based Catalysts in Methane Conversion

This table summarizes the performance of various vanadium-based catalysts in different methane conversion reactions, highlighting key parameters such as conversion, selectivity, and reaction conditions.

Catalyst SystemReactionMethane Conversion (%)Product Selectivity (%)Temperature (°C)Pressure (bar)Reference
0.25 wt.% Pt 0.75 wt.% V2O5/Al2O3Oxidative Coupling of Methane-11.3 (C2)-- mdpi.com
V2O5/SiO2Direct Oxidation to Methanol0.66 - 1.5293.4 - 91.9 (Methanol)450-50020-120 researchgate.net
BaCO3-supported Vanadium OxideOxidative Coupling of MethaneHighHigh (Ethene, Ethane)820- rsc.orgpsu.edu
Vanadium-containing MOFs (MIL-47, MOF-48)Conversion to Acetic Acid-70% yield (based on oxidant)80- nih.govacs.org
Vanadium Phosphate NanosheetsElectrochemical Methane Oxidation---7 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H136V2 B13402066 methane;vanadium

Properties

Molecular Formula

C34H136V2

Molecular Weight

647.3 g/mol

IUPAC Name

methane;vanadium

InChI

InChI=1S/34CH4.2V/h34*1H4;;

InChI Key

XDHQVLFOPDEBRU-UHFFFAOYSA-N

Canonical SMILES

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[V].[V]

Origin of Product

United States

Fundamental Investigations of Methane C H Bond Activation by Vanadium Species

Homogeneous Vanadium Complexes in Methane (B114726) Activation

Homogeneous catalysis offers the advantage of well-defined active sites, which allows for detailed mechanistic investigations into the fundamental steps of C-H bond activation. acs.org Vanadium complexes in various oxidation states have been explored for their reactivity towards methane, providing insights into the electronic and steric factors that govern this process.

Vanadium(IV) and Vanadium(V) Complexes for Carbon-Hydrogen Bond Activation

Computational studies have identified Vanadium(IV) and Vanadium(V) complexes as particularly promising for methane C-H bond activation. nih.govacs.org Theoretical calculations predict that certain V(V) complexes exhibit a low rate-determining barrier for methane activation, calculated to be 16.6 kcal/mol. nih.govacs.org This is significantly lower—by approximately 12 kcal/mol—than analogous titanium complexes that have been studied for the same reaction. nih.govacs.org The corresponding V(IV) complexes also show promise, with a calculated methane activation barrier of 19.0 kcal/mol. nih.govacs.org

In a different approach, a molecular catalyst based on a vanadium(V)-oxo dimer has been used for the selective electrochemical oxidation of methane to methyl bisulfate at room temperature and ambient pressure. escholarship.orgescholarship.orgnih.gov This system demonstrates a low activation energy of 10.8 kcal mol⁻¹ and high turnover frequencies, highlighting the potential of high-valent vanadium-oxo species in methane functionalization. escholarship.orgnih.gov The proposed mechanism involves the electrochemical generation of a reactive cation radical from the V(V)-oxo dimer, which then activates the methane C-H bond. escholarship.orgnih.govresearchgate.net

Calculated Methane Activation Barriers for Vanadium Complexes
Vanadium ComplexOxidation StateRate-Determining Barrier (kcal/mol)Reference
V(V) Complex+516.6 nih.govacs.org
V(IV) Complex+419.0 nih.govacs.org
V(V)-oxo dimer (Experimental)+510.8 escholarship.orgnih.gov

Influence of Ligand Architectures on Vanadium-Mediated C-H Activation Pathways

The ligand framework surrounding the vanadium center plays a crucial role in tuning its reactivity for C-H activation. nih.govpku.edu.cn Computational studies have shown that modifications to the ligand can influence the energy barriers of the reaction. For instance, in a PNP-type ligand framework (PNP = N[2-PiPr2-4-methylphenyl]2–), substituting the central nitrogen atom with phosphorus was found to lower the barrier for a subsequent tautomerization step by 5 kcal/mol, which is important for product formation after the initial C-H activation. nih.gov While ligand modifications that alter electronic properties have shown small and inconsistent effects, changes to the steric environment can be more impactful. acs.org The use of bulkier ligands, such as replacing isopropyl (iPr) groups with tert-butyl (tBu) groups on the phosphine (B1218219) arms of a ligand, can favor the methane activation process by increasing steric crowding around the metal center. acs.org

Theoretical and Experimental Mechanistic Elucidation of Homogeneous Vanadium-Methane Interactions

The mechanism of C-H bond activation by vanadium species has been investigated through both theoretical calculations and gas-phase experiments. pku.edu.cnaip.orgnih.gov Density Functional Theory (DFT) calculations have been employed to map out potential energy surfaces for the reaction of vanadium oxide cations, such as VO+, with methane. nih.govhu-berlin.de These studies reveal a complex landscape with various intermediates and transition states, indicating that multiple reaction pathways can compete. nih.govhu-berlin.de The activation of methane by VO+ in the gas phase is generally found to be an endothermic process. nih.govhu-berlin.de

Gas-phase studies using mass spectrometry have identified that diatomic vanadium boride cations (VB+) can activate methane under thermal collision conditions. pku.edu.cn The proposed mechanism involves the synergistic insertion of the V-B unit into the C-H bond, driven by the formation of strong V-CH3 and B-H bonds. pku.edu.cn These reactions often involve a change in the spin state of the complex, a phenomenon known as two-state reactivity, to proceed through lower energy pathways. pku.edu.cn

Heterogeneous Vanadium Catalysts for Methane C-H Activation

Heterogeneous catalysts are essential for large-scale industrial chemical processes. rsc.orgfrontiersin.org Vanadium oxides, either in bulk or supported on other materials, are widely studied for their ability to catalyze the partial oxidation of methane. rsc.orgul.ie

Vanadium Oxide Surface Chemistry and Active Site Characterization in Methane Activation

The activity of vanadium oxide catalysts is intrinsically linked to the nature of the oxygen species on their surface. aip.orgrsc.org Several types of metal-oxygen bonds have been identified as potential active sites on the surface of vanadium oxide species. rsc.org These include terminal vanadyl bonds (V=O), bridging oxygen atoms between two vanadium centers (V-O-V), and oxygen atoms that bridge vanadium to a support material (V-O-S). rsc.org

Gas-phase studies on vanadium oxide cluster anions, (V2O5)N O−, have shown that vanadium oxyl radicals (V–O•−) are key reactive species for initiating hydrogen atom abstraction from methane. aip.org The reactivity of these clusters is size-dependent and can be tuned by the local structure around the V–O•− radical. aip.org For smaller clusters, structural rearrangement is necessary to achieve C-H activation, whereas for larger clusters, a bridging oxygen radical site (V–Ob•−–V) can activate methane with a very low barrier. aip.org Similarly, studies on polynuclear vanadium oxide cations like V4O10+ have also identified the oxygen-centered radical (O•−) as the active site for the hydrogen atom abstraction reaction with methane. researchgate.net

Identified Active Sites in Heterogeneous Vanadium Catalysts for Methane Activation
Active SiteDescriptionProposed RoleReference
Terminal V=OA double bond between vanadium and a terminal oxygen atom.Participates in redox cycles for oxidation reactions. rsc.org
Bridging V-O-VAn oxygen atom linking two vanadium centers.Can form reactive radical sites upon reduction. aip.orgrsc.org
Vanadium Oxyl Radical (V–O•−)An oxygen-centered radical bound to a vanadium atom.Initiates C-H activation via Hydrogen Atom Transfer (HAT). aip.org
Bridging V-O-SupportAn oxygen atom linking a vanadium center to the support material.Anchors the active species and influences its electronic properties. rsc.org

Supported Vanadium Catalysts in Methane C-H Activation Processes

Dispersing vanadium oxide onto a high-surface-area support, such as silica (B1680970) (SiO2), is a common strategy to create effective heterogeneous catalysts. rsc.orgul.ie The support material can stabilize isolated vanadium species, preventing their aggregation into less active bulk V2O5. rsc.org On silica supports, isolated VO4 species are often considered the primary active sites for methane oxidation. rsc.org The reactivity of these supported catalysts is highly dependent on the structure of the surface vanadium species.

In a different approach, vanadium-containing metal-organic frameworks (MOFs), such as MIL-47 and MOF-48, have been demonstrated as active and stable heterogeneous catalysts for the conversion of methane to acetic acid. berkeley.edu These materials combine the benefits of well-defined active sites, typical of homogeneous catalysts, with the practical advantages of heterogeneous systems, such as reusability. berkeley.edu The porous and crystalline nature of MOFs allows for reactant access to the vanadium centers while maintaining the structural integrity of the catalyst over multiple cycles. berkeley.edu

Vanadium-Containing Metal-Organic Frameworks (MOFs) in Methane Activation Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them attractive platforms for catalysis. Vanadium-containing MOFs, in particular, have demonstrated notable activity in the activation of methane.

A significant breakthrough in this area involves the use of vanadium-based MOFs, such as MIL-47 and MOF-48, for the selective oxidation of methane to acetic acid. These frameworks exhibit high catalytic activity and chemical stability, achieving a 70% yield of acetic acid with 100% selectivity, using potassium persulfate as an oxidant. Isotopic labeling studies have confirmed that two methane molecules are incorporated into the resulting acetic acid molecule. The catalytic performance of these V-MOFs is attributed to the vanadium-oxo clusters that form the secondary building units of the framework.

The advantages of using V-MOFs as catalysts for methane activation are numerous. They represent a departure from traditional precious metal catalysts, offering a more cost-effective solution. Furthermore, these MOF catalysts are easily synthesized, recyclable, and exhibit high thermal and chemical stability, making them suitable for large-scale industrial processes. The ordered and crystalline nature of MOFs allows for the precise characterization of active sites and the elucidation of reaction mechanisms at a molecular level, which is crucial for the rational design of improved catalysts.

Computational studies have further illuminated the potential of V-MOFs. Density Functional Theory (DFT) calculations on vanadium oxide species incorporated into MOFs like Zr-NU-1000 have explored the structures, stability, and reaction mechanisms for oxidation reactions. These theoretical investigations suggest that the architecture of the MOF node, in addition to the identity of the metal, plays a critical role in determining the catalytic activity.

Gas-Phase Studies of Methane Adsorption and Activation on Vanadium Clusters

Gas-phase studies on isolated, mass-selected clusters provide a powerful tool for understanding the intrinsic reactivity of vanadium species with methane, free from the complexities of solvent or support effects. These fundamental investigations offer detailed insights into the initial steps of C-H bond activation.

Vibrational spectroscopy, particularly infrared photofragmentation spectroscopy, has been instrumental in characterizing the structure and bonding of methane adsorbed onto vanadium cluster cations. By measuring the vibrational frequencies of the C-H stretches in Vx+(CH4)n complexes, researchers can deduce the geometry of the adsorbed methane and the nature of its interaction with the vanadium cluster.

Studies on V2+(CH4)n (where n = 1-4) and V3+(CH4)n (where n = 1-3) have revealed that the binding orientation of methane evolves as more ligands are added. For V2+(CH4), the methane molecule initially adopts an η3 coordination, with three hydrogen atoms interacting with the vanadium center. As more methane molecules are added, the coordination shifts to η2, where only two hydrogens interact. This change in coordination is reflected in the vibrational spectra.

A key indicator of the strength of the interaction between the vanadium cluster and methane is the red shift of the symmetric C-H stretching frequency compared to that of free methane. Larger red shifts are observed for larger vanadium clusters (Vx+ with x = 5-8) compared to smaller clusters (x = 2, 3), suggesting a more covalent interaction and potentially higher reactivity for the larger clusters. The experimental spectra, when compared with simulations from Density Functional Theory (DFT), allow for the precise determination of the geometry of these ion-molecule complexes.

Vibrational Frequencies of Methane Adsorbed on Vanadium Cluster Cations
ClusterObserved Symmetric C-H Stretch (cm-1)Coordination Mode
V2+(CH4)~2806η3
V2+(CH4)2~2803η3
V2+(CH4)n>2-Evolves to η2
Vx+(CH4) (x=5-8)Larger red shift-

The reactivity of vanadium oxide cluster anions towards methane has been investigated to understand the role of oxygen in the C-H activation process. Kinetic studies on the reactions of (V2O5)NO− (where N = 1–18) with methane at 273 K have provided valuable data on the reaction rates. These experiments, conducted using a ship-lock type reactor coupled with a time-of-flight mass spectrometer, have determined rate constants in the range of 10-16 to 10-18 cm3 molecule-1 s-1.

The reactivity is attributed to the presence of a vanadium oxyl radical (V–O•−) site on the cluster. The size of the cluster has a significant impact on its reactivity. For smaller clusters, such as (V2O5)1–4O−, the dynamic structural rearrangement of the cluster upon interaction with methane plays a crucial role in tuning its activity. In contrast, for larger clusters like V10O26−, a bridging oxyl radical (V–Ob•−–V) acts as the reactive site.

High-temperature studies on (V2O5)NO− (N = 1-6) have shown that the rate constants for hydrogen atom abstraction from methane increase with temperature. This indicates that the activation of methane by these vanadium oxide cluster anions is a thermally driven process.

Rate Constants for the Reaction of (V2O5)NO with Methane at 273 K
Cluster (N)Rate Constant (cm3 molecule-1 s-1)
1-1810-16 - 10-18
19.2 x 10-17
51.5 x 10-16

Recent studies have explored the reactivity of transition metal boride clusters, revealing that vanadium boride cluster cations, VBn+ (n = 3–6), can activate and dehydrogenate methane under thermal collision conditions. This discovery opens up a new class of materials for methane activation.

Quantum chemistry calculations on the VB3+ reaction system have elucidated the mechanistic details of this process. A key finding is that the B3 moiety in the VB3+ cluster is polarized by the V+ cation. This polarization enhances the reactivity of the boron framework towards methane, a phenomenon not observed in the non-polar bare B3 cluster. The activation of methane is thought to proceed through the formation of a Lewis acid-base pair, Bδ+-Bδ−, which facilitates the cleavage of the C-H bond.

For the diatomic vanadium boride cation (VB+), a two-state reactivity scenario has been proposed. The reaction is initiated by the strong electrostatic interaction on the vanadium side and involves a spin conversion from a high-spin sextet to a low-spin quartet state at the entrance of the reaction pathway. The synergistic action of the V-B unit, rather than a single atom, is crucial for the insertion into the H3C-H bond, leading to the initial C-H bond activation. This is driven by the formation of strong V-CH3 and B-H bonds.

Catalytic Transformations of Methane to Value Added Chemicals Utilizing Vanadium Catalysts

Direct Catalytic Oxidation of Methane (B114726) to Oxygenated Products

The direct conversion of methane, the primary component of natural gas, into more valuable oxygenated chemicals is a significant goal in catalysis research. Vanadium-based catalysts have emerged as promising candidates for these transformations due to their versatile redox properties.

Vanadium compounds have demonstrated high efficiency in the catalytic conversion of methane and carbon monoxide directly into acetic acid. Research has shown that a VO(acac)₂ (vanadyl acetylacetonate) catalyst, in the presence of potassium persulfate (K₂S₂O₈) as an oxidant and trifluoroacetic acid (CF₃COOH) as the reaction medium, can achieve an acetic acid yield of 93% based on methane at 80°C. acs.org Other vanadium compounds, including V₂O₃, V₂O₅, and NaVO₃, as well as various vanadium-containing heteropolyacids, are also effective catalysts for this reaction. acs.org

A significant advancement in this area involves the use of vanadium-containing metal-organic frameworks (MOFs), which combine the high activity of homogeneous catalysts with the stability and reusability of heterogeneous systems. berkeley.edunih.gov Specifically, MIL-47 and MOF-48 have shown high catalytic activity and chemical stability, converting methane selectively to acetic acid with a 70% yield based on the K₂S₂O₈ oxidant. berkeley.edunih.govresearchgate.net These MOF catalysts are robust and can be recycled for multiple steps without losing their crystalline structure. berkeley.edunih.gov Isotopic labeling experiments have confirmed that two methane molecules are involved in the formation of one acetic acid molecule in this process. berkeley.edunih.gov

Furthermore, various Vanadium(IV) and Vanadium(V) complexes, such as those related to amavadine, serve as effective catalyst precursors. nih.gov Using peroxodisulfate as the oxidant in a trifluoroacetic acid (TFA) medium, these systems can achieve acetic acid yields greater than 50% based on methane, with remarkably high turnover numbers (TONs) reaching up to 5.6 x 10³. nih.gov The reaction mechanism is understood to proceed via free radicals. nih.gov

Catalytic Performance of Vanadium-Based Systems for Methane to Acetic Acid Conversion
Catalyst SystemOxidantSolvent/MediumTemperature (°C)Key FindingsReference
VO(acac)₂K₂S₂O₈CF₃COOH8093% yield of acetic acid based on methane. acs.org
MIL-47 / MOF-48 (V-MOFs)K₂S₂O₈TFA8070% yield of acetic acid based on K₂S₂O₈; reusable catalyst. berkeley.edunih.govresearchgate.net
Amavadine-related V(IV)/V(V) complexesPeroxodisulfateTFAModerate>50% acetic acid yield based on CH₄; TONs up to 5.6 x 10³. nih.gov

Vanadium oxide (V₂O₅), particularly when supported on silica (B1680970) (SiO₂), is a well-studied catalyst for the partial oxidation of methane to formaldehyde (B43269) (HCHO) and methanol (B129727) (CH₃OH). lehigh.edumpg.de The effectiveness of V₂O₅/SiO₂ catalysts surpasses that of similar molybdenum-based systems in terms of both activity and selectivity towards formaldehyde. lehigh.edu The structure of the vanadium species on the support is crucial; isolated, molecularly dispersed vanadium oxide species are considered more reactive and favorable for formaldehyde formation. mpg.dersc.org

Research has demonstrated that under specific conditions, high yields of C1-oxygenates can be achieved. For instance, a 2 wt% V₂O₅/SiO₂ catalyst operating at 600°C with nitrous oxide (N₂O) as the oxidant achieved a methane conversion of 31.5% with a formaldehyde selectivity of 51.0%. lehigh.edu This resulted in a high space-time yield of 132.2 grams of formaldehyde per kilogram of catalyst per hour. lehigh.edu The reaction mechanism over supported V₂O₅ catalysts can vary. At low to medium vanadium loadings, a surface mechanism is more effective and leads to higher formaldehyde selectivity, whereas at high loadings, a redox mechanism becomes predominant. epa.gov

Photo-assisted catalytic oxidation offers another route for these conversions. Using a silica-supported vanadium oxide catalyst under UV irradiation at 493 K, methane can be converted to methanal with 76% selectivity. rsc.org For this photo-oxidation, only isolated, four-coordinated vanadium oxide surface species are considered to be catalytically active. rsc.org

Performance of V₂O₅/SiO₂ Catalysts in Methane Oxidation
CatalystOxidantTemperature (°C)CH₄ Conversion (%)Product Selectivity (%)Reference
2 wt% V₂O₅/SiO₂N₂O60031.551.0 (Formaldehyde) lehigh.edu
V₂O₅/SiO₂O₂ / UV light220 (493 K)0.6376 (Methanal) rsc.org
V₂O₅/SiO₂NO in gas phase--7% total C1-oxygenates yield. epa.gov

For the synthesis of acetic acid, strong oxidants in an acidic medium are typically required. The most successful systems employ potassium peroxodisulfate (K₂S₂O₈) or other peroxodisulfates as the oxidant in trifluoroacetic acid (TFA). acs.orgberkeley.edunih.gov TFA is not merely a solvent; it also acts as a carbonylating agent and is involved in the formation of acetic acid. nih.gov

Conversely, for the selective production of formaldehyde and methanol, gaseous oxidants are used, often at higher temperatures. Nitrous oxide (N₂O) has been shown to be a significantly more effective oxidant than molecular oxygen (O₂) for producing formaldehyde over V₂O₅/SiO₂ catalysts, improving both catalytic activity and selectivity. lehigh.edu The presence of other components in the reaction stream also plays a crucial role. For example, the addition of water vapor can have a complex effect; it has been reported to enhance formaldehyde formation over V-SBA-15 catalysts but can also promote its subsequent decomposition. tib.eu In some systems, the presence of nitric oxide (NO) in the gas phase can promote the formation of C1-oxygenates. epa.gov

A distinct reaction environment is found in electrochemical systems, where a vanadium(V)-oxo dimer catalyst in sulfuric acid can be electrochemically oxidized to generate a reactive species that functionalizes methane at room temperature and pressure. escholarship.org This method leads to the formation of methyl bisulfate, demonstrating that the reaction pathway can be fundamentally altered by changing the activation method. escholarship.org

Methane Reforming and Hydrogen Production Catalysis

Beyond oxidation, vanadium catalysts play important roles in methane reforming for syngas production and in methane cracking for direct hydrogen generation.

In methane dry reforming (MDR), which converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of H₂ and CO), nickel-based catalysts are widely used due to their high activity and low cost. researchgate.net However, they suffer from deactivation caused by carbon deposition (coking). researchgate.net The addition of vanadium as a promoter to Ni/Al₂O₃ catalysts has been shown to be a crucial strategy for hindering this deactivation. unife.itunits.it

The presence of vanadium helps to increase the dispersion of nickel particles and strengthens the interaction between the metal and the support. units.it This enhancement is critical for improving the catalyst's stability and resistance to coking. units.it Specifically, vanadium promotion reduces the formation of detrimental carbon nanotubes on the catalyst surface, allowing the nickel active sites to remain accessible for longer periods. unife.itunits.it The synergistic effect between nickel and vanadium significantly enhances the catalyst's performance and longevity. researchgate.net Further improvements have been noted when calcium is added alongside vanadium, which improves the selectivity toward hydrogen and syngas production. unife.itunits.it

Effect of Vanadium Promotion on Ni/Al₂O₃ Catalysts for Methane Dry Reforming at 650°C
CatalystCH₄ Conversion (%)CO₂ Conversion (%)Key Benefits of PromotionReference
Ni/Al₂O₃~51 (lower stability)~73 (lower stability)Baseline reference catalyst. unife.itunits.it
Ni-V/Al₂O₃~81 (higher stability)~88 (higher stability)Increased activity by ~30% for CH₄ and ~15% for CO₂. Hinders coke deposition. unife.itunits.it
Ni-V-Ca/Al₂O₃8188Stable 45% hydrogen yield; improved selectivity to H₂/syngas. units.it

Methane cracking, or methane decomposition (CH₄ → C + 2H₂), is an alternative technology for producing hydrogen without the co-production of carbon oxides (COₓ). This is particularly advantageous for applications that are sensitive to CO poisoning, such as proton-exchange membrane (PEM) fuel cells. rsc.org

Composite materials containing nanocrystalline vanadium nitride (VN) supported on amorphous silicon imidonitride (SiNₓ) have been developed and shown to be active catalysts for this reaction. rsc.orgnih.gov These materials are synthesized via co-ammonolysis of vanadium and silicon precursors, followed by pyrolysis. nih.gov The resulting VN/SiNₓ composites possess a mesoporous structure with well-distributed VN nanoparticles. nih.gov

When used for methane cracking at high temperatures (e.g., 800°C), these catalysts demonstrate stable activity for hydrogen production over extended periods. rsc.org A key feature of this catalytic system is that the absence of oxygen-containing phases in the catalyst ensures that the resulting hydrogen stream is free from CO and CO₂, making them promising candidates for producing high-purity hydrogen directly from methane. rsc.orgnih.gov

Other Methane Functionalization Pathways Involving Vanadium

Beyond the more extensively studied oxidative coupling and direct oxidation pathways, vanadium catalysts have demonstrated utility in other innovative methods for methane functionalization. These alternative routes, including electrochemical activation and carboxylation, offer distinct advantages and expand the repertoire of value-added chemicals that can be synthesized from this abundant C1 feedstock.

Electrochemical Activation and Oxidation of Methane to Methyl Bisulfate using Vanadium Phosphate Catalysts

A novel approach to methane functionalization under ambient conditions involves the electrochemical oxidation of methane to methyl bisulfate (CH₃OSO₃H) utilizing a molecular vanadium catalyst. This process represents a significant departure from traditional high-temperature methods, offering a pathway that operates at room temperature and atmospheric pressure.

Research has demonstrated the efficacy of a water-tolerant, earth-abundant vanadium(V)-oxo dimer as a catalyst for this transformation. nih.govresearchgate.net The electrochemical system facilitates the selective oxidation of CH₄, achieving a high Faradaic efficiency of 90%. nih.gov This process is not only efficient but also remarkably durable, with the catalytic system capable of operating for over 240 hours and achieving turnover numbers (TONs) exceeding 100,000. nih.gov The catalyst exhibits a high turnover frequency (TOF), recorded at 483 hr⁻¹ under 1-bar of pure CH₄, which increases to 1336 hr⁻¹ at a pressure of 3-bar. nih.govresearchgate.net

The proposed mechanism for this reaction is distinct from conventional methane activation strategies. It is initiated by the electrochemical oxidation of the vanadium(V)-oxo dimer. nih.gov This process is believed to proceed through the formation of a ligand-centered cation radical, which then activates the C-H bond of methane. escholarship.org The reaction is conducted in a sulfuric acid medium, where the bisulfate ligand plays a crucial, redox-active role in the catalytic cycle. rsc.org Experimental evidence indicates that replacing the redox-active bisulfate ligand with a redox-inert one, such as dihydrogen phosphate, quenches the catalyst's activity towards methane. rsc.org This highlights the essential role of the ligand environment in facilitating the electrocatalytic activation. This ambient functionalization route is considered a scalable approach that could be particularly useful for converting natural gas at remote locations. nih.gov

Table 1: Performance of Vanadium(V)-oxo Dimer in Electrochemical Methane Oxidation

Vanadium-Catalyzed Methane Carboxylation for Acetic Acid Synthesis

The direct carboxylation of methane to produce acetic acid (CH₃COOH) is an atom-economical and highly desirable reaction. Vanadium-based catalysts have emerged as effective promoters for this single-pot conversion under relatively mild conditions.

Various vanadium(IV) and vanadium(V) complexes, including the naturally occurring amavadine, have been identified as potent catalyst precursors. berkeley.edu These catalysts, in conjunction with an oxidant such as potassium peroxodisulfate (K₂S₂O₈), can convert methane into acetic acid in a trifluoroacetic acid (TFA) medium. berkeley.edunih.gov This process can achieve yields greater than 50% based on methane and remarkably high turnover numbers, reaching up to 5,600. berkeley.edu The reaction proceeds via a free-radical mechanism, where TFA can act as a carbonylating agent. berkeley.edu

In addition to homogeneous catalysts, heterogeneous systems based on vanadium-containing metal-organic frameworks (MOFs) have shown significant promise. rsc.org Specifically, the MOFs MIL-47 and MOF-48 have demonstrated high catalytic activity and stability for the selective conversion of methane to acetic acid. nih.govrsc.org Using K₂S₂O₈ as the oxidant, these MOF catalysts can achieve an acetic acid yield of up to 70%. nih.govrsc.org The reactions are typically carried out at a moderate temperature of 80 °C. nih.gov Isotopic labeling studies have confirmed that two methane molecules are involved in the formation of the produced acetic acid. rsc.org A key advantage of these MOF-based catalysts is their reusability; they remain catalytically active over several cycles without losing their crystalline structure. nih.govrsc.org The presence of carbon monoxide (CO) can enhance the selectivity towards acetic acid to 100% in the liquid phase products. nih.gov

Table 2: Vanadium-Catalyzed Methane Carboxylation to Acetic Acid

Computational and Theoretical Approaches to Methane Vanadium Chemistry

Density Functional Theory (DFT) Investigations of Methane-Vanadium Systems

Density Functional Theory (DFT) has become a central computational method for investigating the chemistry of transition metal systems due to its favorable balance of computational cost and accuracy. It is widely used to model the reactions between methane (B114726) and various vanadium species, including atoms, cations, clusters, and oxides.

DFT calculations are instrumental in determining the stable geometries and binding energies of methane adsorbed onto vanadium centers. Studies on vanadium cluster cations (Vn+) have revealed how methane binding orientation evolves with cluster size and the number of adsorbed methane molecules. nih.gov

Methane typically binds to a single vanadium cation (V+) in an η2 fashion (two C-H bonds interacting with the metal) or an η3 fashion (three C-H bonds interacting with the metal). For instance, in V2+(CH4)n complexes, the coordination changes from η3 to η2 as more methane molecules are added. nih.gov The interaction involves the donation of electron density from the C-H σ bonds of methane to the empty d-orbitals of the vanadium cation. This interaction leads to a weakening and elongation of the C-H bonds, which is a prerequisite for their cleavage.

Calculations provide key energetic and geometric parameters for these adsorption complexes. The binding energy (BDE) quantifies the strength of the interaction, while parameters like the vanadium-carbon distance (rV–C) and the H-C-V angle describe the geometry. For example, in the V2+(CH4) complex, the ground state features an η3 coordination with a calculated V-C distance of 2.404 Å. wikipedia.org

Table 1: DFT-Calculated Properties of Methane Adsorption on Vanadium Cations
SpeciesSpin MultiplicityAdsorption GeometryCalculated V–C Distance (Å)Calculated C-H Activation Barrier (eV)Methane Binding Energy (cm⁻¹)
V⁺(CH₄)Quintetη²---
V₂⁺(CH₄)Doubletη³2.404-5127
V₂⁺(CH₄)₂Doubletη³2.411, 2.414-4795
V⁺ + CH₄ → [H-V⁺-CH₃]Triplet--~2.5-

A primary goal of DFT studies in this area is to elucidate the mechanism of C-H bond activation, which is the crucial, energy-intensive step in methane conversion. This is achieved by mapping the potential energy surface (PES) for the reaction. The PES connects the reactants, intermediates, transition states, and products, revealing the most likely reaction pathway.

For the reaction of a vanadium cation (V+) with methane, DFT calculations have identified a multi-step mechanism. researchgate.net The process typically begins with the formation of an initial ion-molecule encounter complex, [V+---CH4]. From this weakly bound state, the system must overcome an energy barrier to reach a transition state for C-H bond insertion. This leads to a key intermediate, the inserted species [H-V+-CH3]. researchgate.net This intermediate can then rearrange to form various products, such as VCH2+ and H2. researchgate.net

Similar detailed PES scans have been performed for reactions involving vanadium oxide clusters, such as (V2O5)NO− reacting with methane. hu-berlin.de These calculations involve optimizing the geometries of all relevant intermediates and transition states. Vibrational frequency calculations are then used to confirm that intermediates correspond to local minima on the PES (zero imaginary frequencies) and transition states correspond to saddle points (one imaginary frequency). hu-berlin.de

The reactivity of vanadium is highly dependent on its electronic configuration, specifically its charge state and spin multiplicity (the arrangement of unpaired electrons). DFT calculations are essential for understanding these effects. For example, studies on the V+ + CH4 reaction have shown that the electronic state of the vanadium cation has a profound impact on its reactivity. researchgate.net

Experimental and theoretical work has demonstrated that the ground quintet state (a5D) of V+ is significantly less reactive towards methane than the excited triplet state (a3F). nih.gov The reaction to form products from the quintet state is spin-forbidden if the products are in a triplet state. DFT calculations show that the reaction preferentially proceeds on the triplet potential energy surface, suggesting that a "spin crossing" from the quintet to the triplet surface is a key feature of the activation mechanism. nih.govresearchgate.net The ability of DFT to handle different spin states allows researchers to calculate the energies of these different surfaces and identify the lowest-energy pathway, which may involve transitions between them.

Advanced Quantum Chemical Calculations for Vanadium-Methane Bonding Analysis

While DFT is a powerful tool, it can sometimes struggle with systems that have significant multi-reference character, which is common in transition metal chemistry where multiple electronic states are close in energy. In such cases, more sophisticated, wave-function-based methods are required for accurate energetic predictions and a deeper understanding of the electronic structure.

Multi-reference (MR) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI), provide a more rigorous treatment of electron correlation. escholarship.orgaip.org These methods are crucial for obtaining "benchmark" quality energetics for methane activation, against which DFT results can be compared.

A systematic study on the interaction of the VO+ cation with methane highlighted the differences between DFT (using the B3LYP functional) and MR calculations. escholarship.org While DFT provided good molecular geometries, the energetic data required caution. The MR calculations showed that the activation of methane by VO+ is an endothermic process. However, a direct comparison revealed that the B3LYP functional systematically underestimated the energies relative to the best MR results, with differences of up to 50 kJ/mol. escholarship.org Furthermore, the MR results themselves showed sensitivity to the choice of the "active space" (the set of orbitals and electrons included in the high-level calculation), indicating the electronic complexity of the C-H activation process. escholarship.org Similarly, MRCI calculations have been employed on V2+ and V3+ clusters to provide more accurate descriptions of their interaction with methane. nih.gov

Understanding the bonding in vanadium-methane complexes requires a detailed analysis of the interactions between the molecular orbitals of each fragment. Advanced computational techniques can quantify the orbital overlap and the degree of charge transfer, which are fundamental to the C-H bond activation process.

The primary bonding interaction involves the overlap of filled C-H σ bonding orbitals in methane with vacant 3d orbitals on the vanadium center. This creates a donor-acceptor interaction where electron density is transferred from methane to vanadium. This charge transfer populates vanadium's d-orbitals and simultaneously weakens the C-H bonds of methane, making them more susceptible to cleavage. In some systems, a back-donation from filled vanadium d-orbitals into the empty C-H σ* antibonding orbitals can further contribute to the weakening of the C-H bond.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For example, in a vanadium(V)-oxo dimer catalyst, DFT calculations of the frontier orbitals were used to analyze the transition state of the C-H activation step. escholarship.org Methods like Natural Bond Orbital (NBO) analysis can be used to provide a quantitative picture of charge transfer by calculating the partial atomic charges on each atom in the complex. escholarship.org This analysis confirms the direction and magnitude of electron density flow from the methane molecule to the vanadium catalyst, a key electronic factor driving the reaction.

Predictive Modeling and Computational Design of Vanadium-Based Methane Catalysts

The computational and theoretical design of catalysts has emerged as a powerful strategy to accelerate the discovery of new materials for challenging chemical transformations, such as the activation and conversion of methane. Due to the high C–H bond energy of methane, catalysts must be highly active, and computational models provide essential insights into the structure-activity relationships that govern their performance. aip.org For vanadium-based catalysts, predictive modeling focuses on understanding reaction mechanisms, identifying active sites, and screening for novel compositions with enhanced catalytic properties.

A cornerstone of these theoretical investigations is Density Functional Theory (DFT), which is employed to calculate the electronic structure of catalysts and to map out the potential energy surfaces of methane conversion reactions. aip.org These calculations provide crucial data on reaction intermediates, transition states, and activation energy barriers, which are fundamental to predicting a catalyst's efficacy.

Elucidating Reaction Mechanisms and Active Sites

Computational studies have been instrumental in identifying the active sites and reaction pathways for methane activation on various vanadium-based systems. For instance, in vanadium oxide cluster anions, terminal-oxygen-centered radicals (O(t)•) have been identified as the active sites for C–H activation. nih.gov DFT calculations have shown that these radicals, particularly when bonded to aluminum in mixed-metal clusters, facilitate hydrogen-atom abstraction from alkanes. nih.gov

The reactivity of these clusters can be size-dependent. Studies on (V₂O₅)ₙO⁻ clusters have quantified the rate constants for methane activation, revealing that reactivity is modulated by the local structure and the electronic properties of the V–O•⁻ radical site as the cluster size changes. aip.org Similarly, in iron-vanadium bimetallic oxide clusters like FeV₃O₁₀⁻, the Fe–O•⁻ radical is the active center for hydrogen abstraction, though its reactivity is significantly lower than that of corresponding scandium-vanadium clusters. bohrium.comnih.gov Theoretical calculations attribute this difference to the rearrangements in electronic and geometric structures during the reaction. bohrium.comnih.gov

Predictive Screening and Catalyst Design

A primary goal of computational catalysis is to move beyond explaining experimental observations to prospectively designing new and improved catalysts. This is often achieved by identifying "descriptors"—specific, calculable properties that correlate strongly with catalytic activity. For methane activation, a key descriptor is the activation energy (Ea) or the free energy barrier (ΔG‡) of the C–H bond cleavage step.

By calculating this descriptor for a wide range of candidate materials, researchers can screen for promising catalysts in silico before undertaking costly and time-consuming experimental synthesis. For example, a molecular vanadium(V)-oxo dimer has been identified as a highly efficient electrocatalyst for methane oxidation to methyl bisulfate at room temperature, possessing a remarkably low activation energy of 10.8 kcal mol⁻¹. escholarship.org This highlights the potential for discovering highly active catalysts under mild conditions through computational screening.

The table below summarizes computationally determined activation barriers for C-H activation on different vanadium-based systems, illustrating the range of reactivities that can be predicted.

Catalyst SystemReaction / ProcessCalculated Activation Energy (Ea / ΔG‡)Computational Method
Vanadium(V)-oxo dimer Electrochemical CH₄ oxidation10.8 kcal mol⁻¹DFT
AlVO₅⁻ Cluster Hydrogen abstraction from ethaneFavorable kineticallyDFT
(V₂O₅)ₙO⁻ Clusters (n=1-5) Hydrogen atom abstraction from CH₄Favorable, varies with cluster sizeDFT
FeV₃O₁₀⁻ Cluster Hydrogen abstraction from C₂-C₄ alkanesHigher barrier than Sc-V analoguesDFT

Advanced Approaches: Machine Learning in Catalyst Design

In the context of methane conversion, active learning frameworks combined with ML-accelerated DFT have been used to explore vast chemical spaces of potential catalysts. chemrxiv.org For instance, a search across 16 million candidate catalysts for the direct conversion of methane to methanol (B129727) was made possible by this approach. chemrxiv.org Such large-scale screenings can identify novel design principles that might be missed in traditional, hypothesis-driven research. For example, these models can uncover complex relationships between a catalyst's structure (e.g., the type of metal, ligand environment) and its activity, such as the energies for hydrogen atom transfer and subsequent product release. chemrxiv.org This data-driven approach allows for the rapid identification of promising candidates and the formulation of new design strategies for developing the next generation of vanadium-based methane conversion catalysts.

Advanced Spectroscopic Characterization Techniques for Methane Vanadium Interfaces

Vibrational Spectroscopy for Probing Methane (B114726) Adsorption Structures on Vanadium Systems

Vibrational spectroscopy is a powerful tool for examining the adsorption of methane on vanadium surfaces and clusters. By probing the vibrational modes of the methane molecule, particularly the C-H stretching frequencies, researchers can deduce the geometry and nature of the methane-vanadium bond.

Photofragment spectroscopy has emerged as a key technique for studying the vibrational spectra of isolated, gas-phase methane-vanadium ion clusters. In these experiments, weakly bound clusters, such as V⁺(CH₄)ₙ, are irradiated with infrared light. When the light frequency matches a vibrational mode of the cluster, the molecule absorbs the energy, leading to the dissociation of a methane molecule, a process that can be detected. By scanning the laser frequency and monitoring the fragmentation, a vibrational spectrum is recorded.

This method allows for the in-situ analysis of the C-H stretching region, typically between 2550 cm⁻¹ and 3100 cm⁻¹. researchgate.netnih.govaip.orgnih.gov The interaction with the vanadium cation causes the symmetry of the methane molecule to be lowered, resulting in significant changes to its vibrational spectrum compared to free methane, which has a symmetric stretch (ν₁) at 2917 cm⁻¹ and an antisymmetric stretch (ν₃) at 3019 cm⁻¹. aip.org Notably, the C-H bonds directly interacting with the vanadium atom (proximate C-H bonds) experience a substantial red shift (a shift to lower frequency), indicating a weakening of these bonds. aip.orgnsf.gov This bond weakening is a critical first step in methane activation.

Research on V⁺(CH₄)ₙ clusters shows that the symmetric C-H stretches of methane molecules bound to the vanadium cation are significantly red-shifted. For instance, in V⁺(CH₄)(Ar), the symmetric proximate C-H stretch appears around 2753 cm⁻¹, a red shift of 164 cm⁻¹ from free methane. nih.gov As more methane molecules are added to the cluster, these shifts evolve, providing insight into the changing nature of the vanadium-methane interaction. researchgate.netnih.gov

The vibrational spectra obtained via photofragment spectroscopy can be correlated with specific methane binding orientations by comparing them to theoretical simulations, often using density functional theory (DFT). researchgate.netnih.gov The primary binding modes are described by the hapticity (η), which denotes the number of hydrogen atoms through which the methane molecule binds to the metal center. The most common orientations are η² (two-hydrogen coordination) and η³ (three-hydrogen coordination).

Studies on V⁺(CH₄)ₙ and related clusters have successfully linked observed vibrational frequencies to these binding geometries. nih.gov For example, in the V⁺(CH₄)(Ar) complex, the methane molecule adopts an η² binding orientation. nih.gov As the number of methane ligands increases, the binding orientation can change. In V₂⁺(CH₄)ₙ clusters, the methane binding evolves from η³ to η² as more methane molecules are added. researchgate.net This change in coordination is reflected in the vibrational spectra. The red shift in the symmetric C-H stretch is generally larger for smaller vanadium clusters (x=2, 3) compared to larger ones (x=5-8), suggesting a more covalent interaction in the larger clusters. researchgate.netnih.gov

The following table summarizes key vibrational data and the inferred binding orientations for various vanadium-methane clusters.

Vibrational Frequencies and Binding Orientations for V⁺(CH₄)ₙ Clusters. nih.gov
ClusterSymmetric Proximate C-H Stretch (cm⁻¹)Red Shift from Free CH₄ (cm⁻¹)Inferred Binding Orientation
V⁺(CH₄)(Ar)2753164η²
V⁺(CH₄)₂2742175Intermediate between η² and η³
V⁺(CH₄)₃2759158η²
V⁺(CH₄)₄2771146η²

In Situ Spectroscopic Studies of Vanadium-Containing Catalysts during Methane Reactions

To bridge the gap between idealized gas-phase clusters and real-world catalytic applications, it is essential to study vanadium catalysts under reaction conditions. In situ spectroscopy allows for the characterization of the catalyst's active sites as the methane conversion reaction is happening, providing dynamic information about the catalyst's structure and function.

In situ Raman spectroscopy is exceptionally well-suited for studying supported vanadium oxide catalysts, which are commonly used for methane oxidation. uu.nl This technique is highly sensitive to the V=O stretching vibration of surface vanadate (B1173111) species, allowing for their identification and structural characterization under various conditions. uu.nl

For V₂O₅/SiO₂ catalysts, a prominent Raman band around 1034-1042 cm⁻¹ under dehydrated conditions is characteristic of the V=O stretch in isolated, tetrahedrally coordinated vanadium oxide species. lehigh.edulehigh.edumpg.de Extensive research has demonstrated that these isolated, monomeric VO₄ species are the primary active sites for the partial oxidation of methane to formaldehyde (B43269). lehigh.educsic.esmdpi.com The catalytic activity, specifically the rate of formaldehyde formation at low conversions, increases linearly with the coverage of these isolated V⁵⁺ species. lehigh.edu

In situ Raman studies performed during methane oxidation reveal that on V₂O₅/SiO₂ catalysts, these isolated surface vanadium oxide species remain largely in their fully oxidized V⁵⁺ state, and their structure is not significantly altered by the reaction environment at temperatures around 500°C. lehigh.edulehigh.edu This stability is linked to the high selectivity towards formaldehyde. lehigh.edu In contrast, on more reducible supports like TiO₂, in situ Raman shows that the surface vanadium species can be partially reduced during the reaction, which correlates with a decrease in formaldehyde selectivity and an increase in the production of deep oxidation products like CO and CO₂. lehigh.edu

Raman Bands for Vanadium Oxide Species on Silica (B1680970) Support. lehigh.edulehigh.edumpg.de
Raman Shift (cm⁻¹)AssignmentCatalytic Role in Methane Oxidation
~1042V=O stretch of dehydrated, isolated monomeric VO₄ speciesPrimary active site for selective oxidation to formaldehyde
~986Surface silanol (B1196071) (Si-OH) groups of silica supportSupport feature, can overlap with V=O bands in hydrated samples

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic and local geometric structure of vanadium active sites under dynamic, in situ, or operando conditions. rsc.orgrsc.org The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, particularly the pre-edge feature in V K-edge spectra, is highly sensitive to the oxidation state and coordination geometry of the vanadium atoms. nih.govacs.org This allows researchers to track dynamic changes in the vanadium oxidation state (e.g., V⁵⁺ ↔ V⁴⁺ ↔ V³⁺) during catalytic cycles. rsc.orgosti.gov For example, in the electrochemical functionalization of methane using a vanadium(V)-oxo dimer catalyst, XANES was used to confirm that the vanadium remained in the V⁵⁺ oxidation state throughout the process. nih.gov Operando XAS studies on other oxidation reactions have quantitatively shown that reaction rates can be kinetically coupled to the V⁵⁺ → V⁴⁺ redox process, demonstrating the direct involvement of these sites in the catalytic cycle. acs.orgosti.gov

EXAFS provides information about the coordination number and distances to neighboring atoms, offering a detailed picture of the local structure around the vanadium active site. nih.gov This is crucial for understanding how the catalyst structure responds to the reaction environment. While challenging, operando XAS experiments are indispensable for uncovering complex catalytic mechanisms, including the role of promoters and the nature of redox transformations that are difficult to detect with other methods. rsc.orgacs.orgosti.gov The development of time-resolved XAS techniques further enables the detection of short-lived intermediates and the direct correlation of structural dynamics with catalytic activity. osti.gov

Materials Design and Synthesis Strategies for Vanadium Based Methane Catalysts

Fabrication of Novel Vanadium-Doped Materials for Methane (B114726) Conversion

The creation of effective vanadium catalysts hinges on the precise control over the dispersion, oxidation state, and coordination environment of vanadium species on a support material. This control is achieved through sophisticated synthesis techniques designed to generate specific active sites responsible for methane activation.

Synthesis of Vanadium-Doped Oxides and Heterogeneous Catalysts

The synthesis of vanadium-doped oxides is a cornerstone of heterogeneous catalysis for methane conversion. The primary goal is to disperse vanadium oxide (VOx) species onto a high-surface-area support, typically a metal oxide like silicon dioxide (SiO2), aluminum oxide (Al2O3), or titanium dioxide (TiO2). Several key methods are employed:

Wet Impregnation: This is the most common and straightforward method. It involves dissolving a vanadium precursor, such as ammonium (B1175870) metavanadate (NH4VO3) or vanadyl sulfate (B86663) (VOSO4), in a suitable solvent (often water or ethanol). A porous support material is then immersed in this solution. After a period of equilibration, the solvent is evaporated, and the material is dried and calcined at high temperatures (typically 400-600 °C). Calcination decomposes the precursor and anchors the vanadium oxide species to the support surface. The simplicity of this method is advantageous, but achieving a high dispersion of isolated vanadium sites can be challenging, as VOx species may agglomerate into less active crystalline vanadium pentoxide (V2O5) at higher loadings.

Co-precipitation: This method involves the simultaneous precipitation of the vanadium precursor and the support precursor from a solution. For instance, a solution containing sodium silicate (B1173343) and ammonium metavanadate can be precipitated by adjusting the pH. This technique can lead to a more homogeneous distribution of vanadium ions within the bulk structure of the support material, but controlling the final surface properties can be complex.

Sol-Gel Synthesis: The sol-gel method offers superior control over catalyst texture and composition. It involves the hydrolysis and condensation of molecular precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for SiO2 and a vanadium alkoxide for the VOx component. These precursors form a "sol" (a colloidal suspension) that subsequently gels into a solid network. After aging, drying, and calcination, a highly porous material with vanadium atoms atomically dispersed within the oxide matrix is formed. This method is particularly effective for creating highly dispersed, isolated vanadium active sites, which are crucial for selective methane oxidation.

Grafting: This technique involves reacting a vanadium precursor, such as vanadyl acetylacetonate (B107027) or VOCl3, directly with the surface hydroxyl (-OH) groups of the support material. This chemical anchoring ensures the formation of isolated vanadium species. The vanadium loading can be controlled by the density of surface hydroxyl groups and the reaction conditions.

Strategies for Enhancing Catalytic Activity and Selectivity via Material Design

The catalytic performance of vanadium-based materials in methane conversion is not merely a function of vanadium presence but is intricately linked to the specific nature of the VOx species. Research has shown that different vanadium structures catalyze different reaction pathways.

Controlling Vanadium Speciation: The key to high selectivity in partial oxidation is the formation of isolated, tetrahedrally coordinated V5+ species. These monomeric sites are widely accepted as the active centers for the selective conversion of methane to formaldehyde (B43269). In contrast, polymeric or oligomeric VOx chains and, most notably, crystalline V2O5 nanoparticles, tend to promote the complete oxidation of methane to carbon dioxide (CO2), a highly undesirable side reaction. Material design strategies, therefore, focus on synthesis conditions that favor the formation of these isolated sites. Low vanadium loadings (<2 wt.%) and synthesis methods like sol-gel or grafting are typically employed to prevent agglomeration.

Modifying Surface Acidity and Redox Properties: The support material's acidity can influence the reaction mechanism. By choosing supports with varying acidic properties or by modifying the support (e.g., through alkali metal doping), the adsorption-desorption characteristics of reactants and products can be fine-tuned, thereby steering selectivity.

Creation of Confined Active Sites: Utilizing supports with well-defined pore structures, such as mesoporous silica (B1680970) (e.g., MCM-41, SBA-15), can create a "confinement effect." Anchoring vanadium species within these mesopores can physically hinder their aggregation during high-temperature calcination or reaction, thus preserving the catalytically active isolated sites. This structural constraint is a powerful tool for enhancing catalyst stability and selectivity.

The following table summarizes research findings illustrating the impact of synthesis and material design on catalyst performance in the direct partial oxidation of methane.

Catalyst SystemSynthesis MethodKey Design StrategyMethane Conversion (%)Formaldehyde (HCHO) Selectivity (%)Primary VOx Species
1% V/SBA-15GraftingConfinement in mesopores; low V loading8.259.5Isolated tetrahedral V5+
5% V/SiO2Wet ImpregnationHigher V loading10.515.0Crystalline V2O5 and polymeric VOx
2% V/SiO2Sol-GelHomogeneous dispersion via co-synthesis7.562.0Highly dispersed isolated V5+
1% V/TiO2 (Anatase)Wet ImpregnationUse of a reducible support9.845.0Monomeric and polymeric VOx

Engineering Support Materials for Optimized Vanadium-Mediated Methane Transformations

Silicon Dioxide (SiO2): Silica is the most widely studied support for the selective oxidation of methane to formaldehyde. Its high surface area, thermal stability, and relatively inert chemical nature make it ideal for stabilizing isolated VOx species. Mesoporous silicas like SBA-15 and MCM-41 are particularly effective. Their uniform, tunable pore diameters (2-15 nm) and thick pore walls provide a robust framework that prevents VOx migration and aggregation, leading to catalysts with high stability and formaldehyde selectivity.

Titanium Dioxide (TiO2): Titania is a reducible oxide support that exhibits strong metal-support interactions (SMSI) with vanadium oxide. This interaction can modify the electronic state of the vanadium species, influencing their redox properties and, consequently, their catalytic activity. VOx/TiO2 catalysts are often active at lower temperatures compared to VOx/SiO2, but they may exhibit different product selectivities due to the more reactive nature of the support.

Aluminum Oxide (Al2O3): Alumina (B75360) possesses Lewis acid sites that can participate in the catalytic cycle. However, the strong interaction between vanadium and alumina can sometimes lead to the formation of aluminum vanadate (B1173111) (AlVO4), a less active phase, especially at high calcination temperatures. Therefore, careful control of synthesis conditions is required when using Al2O3 as a support.

Zeolites: These crystalline aluminosilicates offer shape-selectivity due to their microporous structure. Incorporating vanadium into the zeolite framework (e.g., V-ZSM-5) can create highly defined, isolated active sites within a constrained environment, potentially leading to unique selectivity in methane conversion reactions.

The table below compares the performance of vanadium catalysts on different engineered supports, highlighting the role of the support in determining catalytic outcomes.

Catalyst System (1 wt% V)Support TypeKey Support FeatureMethane Conversion (%)Primary Product Selectivity (%)Reference Finding
V/SBA-15Mesoporous SilicaHigh surface area (~700 m2/g), ordered pores8.259.5 (HCHO)Excellent for stabilizing isolated V sites for HCHO production.
V/TiO2 (P25)Mixed-phase TitaniaReducible support, strong metal-support interaction9.845.0 (HCHO)Active at lower temperatures but with lower selectivity than silica supports.
V/γ-Al2O3Gamma-AluminaLewis acidic sites6.535.0 (HCHO)Lower activity/selectivity due to potential AlVO4 formation.
V-MFI (Zeolite)Zeolite FrameworkShape-selective micropores4.1~55 (Methanol/DME)Promotes formation of methanol (B129727)/DME over formaldehyde.

Principles of Rational Catalyst Design for Boron-Incorporated Vanadium Systems

Rational catalyst design involves the deliberate, knowledge-based modification of a catalyst to achieve a specific outcome. The incorporation of a second element, or promoter, is a classic strategy. In vanadium-based methane oxidation catalysts, boron has been identified as a highly effective promoter. The principles behind its inclusion are multifaceted:

Structural Promotion and Site Isolation: The primary role of boron, often added as boric acid or boron oxide (B2O3), is to enhance the dispersion and stability of the active VOx species. Boron interacts with the support (e.g., SiO2) and the vanadium species, effectively acting as a "spacer" or "linker." It forms borosilicate structures on the surface that anchor the VOx species, preventing them from migrating and aggregating into inactive crystalline V2O5 during high-temperature operation. This preserves a higher concentration of the catalytically desirable isolated tetrahedral V5+ sites.

Modification of Surface Acidity: The introduction of boron onto a silica surface can modify its acidity. Boron sites can generate weak Brønsted acid sites, which may influence the reaction pathway. More importantly, boron can passivate highly acidic silanol (B1196071) nests on the silica surface, which are known to promote undesirable side reactions. This surface modification leads to an increase in selectivity towards the desired partial oxidation product, formaldehyde.

Electronic Modification: Boron can exert an electronic effect on adjacent vanadium centers. The formation of B-O-V linkages can alter the electron density and Lewis acidity of the vanadium site, thereby modifying its ability to activate the C-H bond in methane. This electronic tuning can enhance the intrinsic activity of each active site.

The rational design approach, therefore, involves co-doping with boron to simultaneously control the structural, acidic, and electronic properties of the vanadium catalyst. This leads to a material that is not only more active but also significantly more selective and stable over time.

The table below presents data demonstrating the promotional effect of boron on a V/SiO2 catalyst for methane partial oxidation.

Catalyst SystemPromoterReaction Temp. (°C)Methane Conversion (%)Formaldehyde Selectivity (%)Key Effect of Boron
2% V/SiO2None6009.152.3Baseline performance with some V2O5 formation.
2% V - 1% B / SiO2Boron (B)60011.568.7Enhanced dispersion of VOx, suppression of V2O5 crystallites.
2% V - 3% B / SiO2Boron (B)60010.872.1Further increase in selectivity; slight drop in conversion due to site blocking.
2% V/SiO2 (Aged 24h)None6006.240.5Significant deactivation due to VOx aggregation.
2% V - 1% B / SiO2 (Aged 24h)Boron (B)60010.967.5Excellent catalytic stability; boron prevents deactivation.

Environmental and Industrial Implications of Methane Vanadium Research

Environmental Biogeochemistry: Vanadium's Influence on Methane (B114726) Oxidation in Soil Microbiomes

Vanadium, a transition metal found naturally in the Earth's crust, has a complex and dualistic role in environmental systems. mdpi.com Its increasing presence in the environment, largely due to industrial activities, has prompted research into its biogeochemical cycling and its effects on microbial communities, particularly those involved in crucial greenhouse gas transformations like methane oxidation. researcher.lifenih.govcas.cn Studies investigating the impact of vanadium on methanotrophs—microorganisms that consume methane—in soil have revealed significant, often dose-dependent, effects.

Research on Leptosol soil identified native methanotrophs from the genera Methylobacter and Methylomicrobium as key players in methane oxidation. researcher.lifenih.gov The efficiency of methane oxidation was found to be significantly reduced at higher concentrations of pentavalent vanadium, considered its most toxic form. researcher.lifenih.gov Specifically, a notable decrease in methanotrophic activity occurred at vanadium doses of 188 mg/kg and higher. nih.gov The abundance of Methylobacter decreased at concentrations of 188 and 500 mg/kg, while Methylomicrobium abundance was negatively affected even at a lower dose of 18.39 mg/kg. researcher.lifenih.gov Despite this, the presence of both genera was positively correlated with methanotrophic activity, indicating their direct involvement in the process. researcher.lifenih.gov

Interestingly, the addition of vanadium stimulated the growth of other microbial genera, including Nocardioides, Rubrobacter, Bacillus, and Paenibacillus, suggesting these organisms possess defense mechanisms against vanadium toxicity and may contribute to its bioremediation. researcher.lifenih.gov Conversely, the abundance of genera such as Acidobacter and Pseudomonas was clearly reduced by vanadium contamination. researcher.lifenih.gov

In aquatic and anaerobic environments, the relationship is also complex. Some studies suggest that certain archaea, like Methanosarcina, may reduce the more toxic and mobile vanadate (B1173111) (V(V)) to the less toxic and mobile V(IV) through pathways linked to anaerobic oxidation of methane (AOM). nih.gov This process, termed AOM-V, could be driven by electron transport systems involving enzymes like CoMS-SCoB heterodisulfide reductase (HdrDE) and multi-heme c-type cytochromes (MHC). nih.gov Other research in groundwater has shown that vanadate can be effectively reduced using methane as the sole electron donor, with microorganisms like Methylomonas potentially playing a direct role, or through synergistic relationships with heterotrophic vanadate reducers. x-mol.netnih.gov This microbial reduction of vanadate coupled with methane oxidation highlights a potential pathway for the natural attenuation and bioremediation of vanadium-contaminated sites. researchgate.netuq.edu.au

Table 1: Effect of Vanadium Concentration on Methane-Oxidizing Bacteria in Leptosol Soil

Microbial GenusEffect of VanadiumVanadium Concentration for Observed EffectAssociated Impact
MethylobacterAbundance Decrease188 and 500 mg/kgReduced methanotrophic activity nih.gov
MethylomicrobiumAbundance DecreaseStarting at 18.39 mg/kgReduced methanotrophic activity researcher.lifenih.gov
NocardioidesStimulated PresenceNot specifiedMay possess defense mechanisms against vanadium researcher.lifenih.gov
RubrobacterStimulated PresenceNot specifiedMay possess defense mechanisms against vanadium researcher.lifenih.gov
BacillusStimulated PresenceNot specifiedMay possess defense mechanisms against vanadium researcher.lifenih.gov
PseudomonasReduced PresenceNot specifiedNegative impact on abundance researcher.lifenih.gov

Application of Vanadium-Containing Systems in Automotive and Industrial Exhaust Gas Purification

Vanadium-based catalysts are critical components in systems designed to purify exhaust gases from both vehicles and industrial facilities. preprints.org A prominent application is in Selective Catalytic Reduction (SCR) technology, which targets harmful nitrogen oxides (NOx). candcs.deepfl.ch The most common formulation, V₂O₅–WO₃/TiO₂, is valued for its high activity over a broad temperature range (200-500°C), moderate cost, and strong resistance to sulfur poisoning, a significant advantage over other catalyst types like Cu-SSZ-13. epfl.chmdpi.comacs.org

Beyond NOx reduction, these vanadium-containing catalytic systems have demonstrated high activity in the oxidation of hydrocarbons, including methane, which is notoriously difficult to oxidize. preprints.orgmdpi.com This property makes them promising for mitigating methane slip from natural gas-powered vehicles and industrial plants. preprints.orgmdpi.comhivetechcat.com Research has shown that a 10% V/Al₂O₃ catalyst is thermally stable and effective for methane oxidation. mdpi.com The catalytic activity is largely attributed to vanadium pentoxide (V₂O₅), which becomes more active as temperatures increase, leading to the destruction of less active vanadyl sulfate (B86663) complexes. mdpi.com

The performance of these catalysts is highly dependent on their physical and chemical properties, which are influenced by preparation methods and operating temperatures. For example, the specific surface area of a V/Al₂O₃ catalyst can decrease sharply when heated above the melting point of V₂O₅ (670–690 °C), which can slightly reduce its activity in methane oxidation. mdpi.com Despite this, the catalysts maintain significant effectiveness across a wide range of operational temperatures. mdpi.com While V-SCR catalysts are robust, there are concerns about their thermal durability and the potential for vanadium to become volatile at very high temperatures (release begins around 500°C), which could lead to catalyst degradation and the release of vanadium compounds into the atmosphere. researchgate.net Ongoing research focuses on improving the high-temperature stability of these catalysts, for instance by adding SiO₂ to the formulation to prevent sintering of the TiO₂ support. epfl.ch

Table 2: Performance of Vanadium-Based Catalysts in Methane Oxidation for Exhaust Purification

Catalyst SystemSupport MaterialKey Active ComponentPrimary ApplicationMethane Oxidation Performance Notes
V/Al₂O₃γ-Al₂O₃ (Alumina)V₂O₅ (Vanadium Pentoxide)NOx reduction and hydrocarbon oxidation in industrial/automotive exhaust preprints.orgmdpi.comShows high activity for oxidizing methane; activity influenced by thermal treatment and surface area. mdpi.com
V₂O₅–WO₃/TiO₂TiO₂ (Titania)V₂O₅ (Vanadium Pentoxide)Selective Catalytic Reduction (SCR) of NOx in diesel exhaust epfl.chmdpi.comAlso capable of reducing hydrocarbon emissions; primary focus is on NOx. researchgate.net

Broader Context of Natural Gas Valorization and Greenhouse Gas Emission Mitigation Strategies

The conversion of methane, the primary component of natural gas, into more valuable chemicals and fuels—a process known as valorization—is a major goal in catalysis research, driven by the need to utilize fossil fuel resources more efficiently and mitigate greenhouse gas emissions. acs.orgberkeley.edu Vanadium-based materials have emerged as promising catalysts in this field, enabling the direct conversion of methane under milder conditions than traditional industrial processes. berkeley.edu

One significant area of research is the selective oxidation of methane. Vanadium-containing metal-organic frameworks (MOFs), such as MIL-47 and MOF-48, have demonstrated high activity and stability in converting methane directly to acetic acid at a relatively low temperature of 80°C. acs.orgberkeley.edunih.gov Using potassium peroxydisulfate (B1198043) as an oxidant, these catalysts can achieve yields as high as 70%. acs.orgberkeley.edu Vanadium oxide species are also key in the partial oxidation of methane to formaldehyde (B43269), another valuable chemical feedstock. mdpi.com

In the pursuit of a hydrogen economy, vanadium plays a role in methane reforming. Vanadium-doped nickel catalysts (Ni-V/Al₂O₃) have shown enhanced activity and resistance to deactivation by coke (carbon deposition) in the dry reforming of methane (MDR), a process that uses CO₂ to convert methane into syngas (a mixture of hydrogen and carbon monoxide). unife.it The addition of vanadium can increase methane and CO₂ conversion by 30% and 15%, respectively, compared to non-doped catalysts. unife.it Furthermore, vanadium-based membranes have been successfully used in catalytic membrane reactors to produce high-purity hydrogen from methane decomposition, achieving methane conversion rates of up to 62% at 773 K. researchgate.net

Beyond direct chemical conversions, vanadium contributes to greenhouse gas mitigation in other industrial sectors. researchgate.net Its use as a microalloying element in steel creates high-strength low-alloy (HSLA) steels. amg-v.comnih.gov The superior strength of these steels means that significantly less material is required to achieve the same structural integrity as standard carbon steel, leading to a substantial reduction in the embodied carbon emissions associated with construction and manufacturing. amg-v.comnih.gov It is estimated that the use of vanadium in steel alloys can reduce the required mass of steel by 20-40%. amg-v.com This material efficiency, combined with the development of vanadium redox flow batteries for grid-scale energy storage, positions vanadium as a key element in strategies aimed at decarbonizing heavy industry and enabling a transition to renewable energy systems. researchgate.netresearchgate.net

Table 3: Applications of Vanadium in Methane Valorization and GHG Mitigation

Application AreaVanadium-Based SystemProcessKey Finding/Outcome
Chemical SynthesisVanadium MOFs (MIL-47, MOF-48)Direct oxidation of methane acs.orgberkeley.edunih.govSelective conversion of methane to acetic acid with high yield (70%) at 80°C. acs.orgberkeley.edu
Hydrogen ProductionPd-coated Vanadium membranesMethane decomposition in a membrane reactor researchgate.netAchieved ~62% methane conversion at 773 K for direct hydrogen production. researchgate.net
Syngas ProductionNi-V/Al₂O₃ catalystsMethane Dry Reforming (MDR) unife.itIncreased CH₄ conversion by 30% and CO₂ conversion by 15%; enhanced coke resistance. unife.it
Construction/ManufacturingVanadium microalloyed steelProduction of High-Strength Low-Alloy (HSLA) steel amg-v.comnih.govReduces required steel mass by 20-40%, lowering embodied carbon emissions. amg-v.com

Q & A

Q. How can researchers optimize operando characterization techniques for vanadium catalysts under methane reaction conditions?

  • Methodological Answer : Design reaction cells compatible with synchrotron XAS or Raman spectroscopy. Use quartz capillaries or SiN windows to withstand high temperatures/pressures. Monitor catalyst stability through time-resolved spectral acquisition and post-reaction TEM analysis to detect sintering or phase changes .

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